1-(2-Amino-3-fluorophenyl)-3-chloropropan-1-one
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Overview
Description
1-(2-Amino-3-fluorophenyl)-3-chloropropan-1-one is a chemical compound characterized by the presence of an amino group, a fluorine atom, and a chlorine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-fluorophenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-3-fluorobenzonitrile with appropriate reagents to introduce the chloropropanone moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-3-fluorophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can be employed under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-(2-Amino-3-fluorophenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-fluorophenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The amino and fluorine groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to desired biological effects .
Comparison with Similar Compounds
1-(2-Amino-3-fluorophenyl)ethan-1-one: Similar in structure but lacks the chloropropanone moiety.
2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of the fluorine atom.
Uniqueness: 1-(2-Amino-3-fluorophenyl)-3-chloropropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H9ClFNO |
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Molecular Weight |
201.62 g/mol |
IUPAC Name |
1-(2-amino-3-fluorophenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C9H9ClFNO/c10-5-4-8(13)6-2-1-3-7(11)9(6)12/h1-3H,4-5,12H2 |
InChI Key |
MOPBZIUPJKRVQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)C(=O)CCCl |
Origin of Product |
United States |
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